Enantiomer-Specific Potency: (S)-Configuration Yields Twofold Increase in Tubulin Inhibition vs. (R)-Enantiomer
In a study of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine enantiomers, the (S)-enantiomer (i.e., (7S)-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine) demonstrated significantly higher potency than the (R)-enantiomer in inhibiting purified tubulin assembly . This difference in activity between the two enantiomers is a direct consequence of their stereochemistry.
| Evidence Dimension | Inhibition of purified tubulin assembly |
|---|---|
| Target Compound Data | (S)-enantiomer is about twice as potent as (R)-enantiomer |
| Comparator Or Baseline | (R)-enantiomer (exact quantitative IC50 data not provided in abstract) |
| Quantified Difference | Approximately 2-fold greater potency for the (S)-enantiomer |
| Conditions | In vitro assay measuring inhibition of purified tubulin assembly and [3H]colchicine binding to tubulin |
Why This Matters
For drug discovery programs targeting tubulin polymerization, the (7S)-enantiomer offers a stereochemically-defined, more potent starting point than the (R)-enantiomer or a racemic mixture, which could translate to lower effective doses and improved selectivity.
